molecular formula C20H24N4 B11315423 N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11315423
M. Wt: 320.4 g/mol
InChI Key: VCEJMPCLFYVIAA-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at positions 2, 3, 5, and 6. Key structural features include:

  • Position 2: A 4-methylphenyl group, contributing steric bulk and lipophilicity.
  • Positions 3 and 5: Methyl groups, enhancing metabolic stability compared to aryl substituents.
  • Position 7: An N-cyclopentylamine moiety, modulating solubility and target interactions.

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H24N4/c1-13-8-10-16(11-9-13)19-15(3)20-21-14(2)12-18(24(20)23-19)22-17-6-4-5-7-17/h8-12,17,22H,4-7H2,1-3H3

InChI Key

VCEJMPCLFYVIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4CCCC4

Origin of Product

United States

Chemical Reactions Analysis

N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific kinases, such as CDK2. By binding to the active site of the kinase, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold is a common framework in medicinal chemistry. Below is a comparative analysis of substituent patterns and their implications:

Compound Position 2 Position 3 Position 5 Position 7 Key Properties
Target Compound (this work) 4-methylphenyl Methyl Methyl N-cyclopentyl High lipophilicity (logP ~4.2*); potential for CNS penetration
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) p-tolyl 4-fluorophenyl p-tolyl N-(pyridin-2-ylmethyl) MIC = 0.12 µM (M. tb); moderate hERG liability
3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (35) 4-isopropylphenyl 4-fluorophenyl 4-isopropylphenyl N-(pyridin-2-ylmethyl) MIC = 0.25 µM (M. tb); improved metabolic stability
N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 4-chlorophenyl Phenyl Phenyl N-(4-chlorophenyl) Molecular weight = 410.9 g/mol; untested in M. tb models
3-(4-Chlorophenyl)-2-methyl-5-(tert-butyl)-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-chlorophenyl tert-butyl Methyl N-(3-morpholinopropyl) Enhanced solubility due to morpholine moiety; unknown activity

Notes:

  • The N-cyclopentyl group may improve metabolic stability over N-(pyridin-2-ylmethyl) derivatives, which show variable microsomal stability .

Key findings from analogues :

  • Anti-Mycobacterial Activity : Compounds with 3-(4-fluorophenyl) and 5-aryl substituents (e.g., 33, 35) achieve MIC values < 0.5 µM, correlating with balanced logP (3.5–4.0) and low hERG inhibition .
  • Kinase Inhibition : Derivatives with sulfonyl or morpholine groups (e.g., compound 15f ) show divergent activity, highlighting scaffold versatility for other targets.

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound 3-(4-Fluorophenyl) Analogues (e.g., 33) N-(Pyridin-2-ylmethyl) Derivatives
logP ~4.2* 3.8–4.5 3.0–4.0
Solubility (µg/mL) <10 (predicted) 5–20 10–50
Microsomal Stability Moderate (inferred) High (mouse/human) Variable
hERG IC50 Not reported >30 µM 10–30 µM

Inferences :

  • The target compound’s higher logP may limit aqueous solubility but improve membrane permeability.
  • N-cyclopentyl substitution could reduce hERG liability compared to pyridin-2-ylmethyl groups, which show moderate inhibition .

Biological Activity

N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, selectivity, and therapeutic potential against various diseases.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities. Its molecular formula is C18H22N4C_{18}H_{22}N_{4}, with a molecular weight of approximately 298.4 g/mol. The structure includes cyclopentyl and 4-methylphenyl groups that contribute to its lipophilicity and potential for selective binding to target proteins.

This compound primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. Kinases are critical in regulating cellular functions such as growth, metabolism, and apoptosis. The compound has shown selectivity towards the Akt family of kinases, which are implicated in cancer progression and survival.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits an IC50 value in the nanomolar range against Akt1, indicating potent inhibitory activity. For instance, it has been reported to have an IC50 value of 61 nM against Akt1, which is comparable to other known inhibitors in this class .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. In particular:

  • Prostate Cancer : It has been shown to reduce phosphorylation levels of GSK3β in PC-3 cells.
  • Breast Cancer : The compound also demonstrated effectiveness against MCF7 cells by inducing cell cycle arrest and exhibiting synergistic effects when combined with chemotherapeutic agents like doxorubicin .

Other Biological Activities

Beyond its anticancer effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory and neuroprotective properties. These activities are attributed to its ability to modulate signaling pathways that are critical in inflammatory responses and neuronal survival .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • Study on Selectivity : A study involving a 23-kinase panel showed preferential inhibition of the Akt family over other kinases, underscoring its selectivity .
  • Combination Therapy : Research indicates that when used in combination with other chemotherapeutics, it enhances the overall efficacy against resistant cancer cell lines .

Data Summary Table

Biological Activity IC50 Value (nM) Cell Line/Target Reference
Akt1 Inhibition61PC-3 (Prostate Cancer)
GSK3β Phosphorylation ReductionNot specifiedLNCaP (Prostate Cancer)
Cell Cycle ArrestNot specifiedMCF7 (Breast Cancer)
Synergistic CytotoxicityNot specifiedCombination with Doxorubicin

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